molecular formula C15H22BN3O2 B6335319 5-([(2-Cyanoethyl)amino]methyl)pyridine-3-boronic acid pinacol ester CAS No. 919347-58-3

5-([(2-Cyanoethyl)amino]methyl)pyridine-3-boronic acid pinacol ester

Cat. No.: B6335319
CAS No.: 919347-58-3
M. Wt: 287.17 g/mol
InChI Key: ZHUXMTVZEBSZBM-UHFFFAOYSA-N
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Description

5-([(2-Cyanoethyl)amino]methyl)pyridine-3-boronic acid pinacol ester is a boronic acid derivative featuring a pyridine core substituted at position 3 with a pinacol-protected boronic ester and at position 5 with a [(2-cyanoethyl)amino]methyl group. This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone of medicinal chemistry for constructing biaryl scaffolds . The cyanoethylamino moiety may enhance solubility or modulate electronic properties, making it valuable in drug discovery, particularly for targeting enzymes or receptors requiring hydrogen-bonding interactions.

Properties

IUPAC Name

3-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methylamino]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BN3O2/c1-14(2)15(3,4)21-16(20-14)13-8-12(10-19-11-13)9-18-7-5-6-17/h8,10-11,18H,5,7,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUXMTVZEBSZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CNCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-(Bromomethyl)pyridine-3-boronic Acid Pinacol Ester

This route begins with functionalizing commercially available pyridine derivatives. For example, 3-bromo-5-methylpyridine undergoes Miyaura borylation using bis(pinacolato)diboron (B2_2Pin2_2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2_2) and potassium acetate. The reaction proceeds at 80–100°C in 1,4-dioxane, yielding 5-methylpyridine-3-boronic acid pinacol ester (Yield: ~70%).

Next, the methyl group at position 5 is brominated using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl4_4 at reflux. This generates 5-(bromomethyl)pyridine-3-boronic acid pinacol ester, a critical intermediate.

Reaction Conditions :

  • Temperature: 80–100°C (Miyaura borylation)

  • Catalyst: Pd(dppf)Cl2_2 (5 mol%)

  • Bromination: NBS (1.1 equiv), AIBN (0.1 equiv), CCl4_4, reflux

Amination with 2-Cyanoethylamine

The bromomethyl intermediate reacts with 2-cyanoethylamine in a nucleophilic substitution. Using a polar aprotic solvent (e.g., DMF) and a base (e.g., K2_2CO3_3) at 60–80°C facilitates the displacement, yielding the target compound.

Optimization Considerations :

  • Excess 2-cyanoethylamine (2–3 equiv) improves conversion.

  • Side reactions (e.g., elimination) are minimized at lower temperatures.

Yield : ~50–65% (over two steps).

Reductive Amination Approach

Synthesis of 5-Formylpyridine-3-boronic Acid Pinacol Ester

Starting from 5-methylpyridine-3-boronic acid pinacol ester, oxidation with SeO2_2 in dioxane/water converts the methyl group to a formyl group. Alternatively, ozonolysis followed by reductive workup may be employed.

Challenges :

  • Over-oxidation to carboxylic acids must be controlled.

  • Boronic ester stability under oxidative conditions requires careful monitoring.

Reductive Amination with 2-Cyanoethylamine

The formyl intermediate undergoes reductive amination with 2-cyanoethylamine using NaBH3_3CN or BH3_3-THF in methanol. This one-pot reaction forms the desired C–N bond while reducing the imine intermediate.

Reaction Conditions :

  • Solvent: MeOH or THF

  • Reducing Agent: NaBH3_3CN (2 equiv)

  • Temperature: Room temperature to 60°C

Yield : ~55–70% (over two steps).

Palladium-Catalyzed Coupling Methods

Suzuki-Miyaura Coupling for Boronic Ester Installation

Aryl halides (e.g., 5-bromo-3-iodopyridine) undergo Miyaura borylation at position 3 using B2_2Pin2_2 and PdCl2_2(dppf). Subsequent functionalization at position 5 involves introducing the aminomethyl group via Buchwald-Hartwig amination or alkylation.

Example Protocol :

  • Miyaura borylation of 5-bromo-3-iodopyridine (Yield: 75%).

  • Copper-catalyzed coupling of the 5-bromo group with a preformed [(2-cyanoethyl)amino]methyl fragment.

Limitations :

  • Compatibility of boronic ester with amination conditions.

  • Multi-step protection/deprotection strategies may be needed.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Overall Yield
Bromomethyl IntermediateHigh regioselectivity; scalableHazardous bromination conditions50–65%
Reductive AminationMild conditions; fewer stepsRisk of over-oxidation or reduction55–70%
Palladium-CatalyzedVersatile for complex substratesHigh catalyst costs; stringent anhydrous conditions60–75%

Challenges and Optimization Strategies

Boronic Ester Stability

The pinacol ester group is sensitive to protic acids and strong bases. Reactions requiring acidic/basic conditions (e.g., aminations) must use buffered systems or temporary protecting groups.

Regioselectivity in Functionalization

Directing groups (e.g., pyridine N-oxide) may enhance selectivity during bromination or formylation. Computational modeling (DFT) aids in predicting reactive sites.

Purification Challenges

The target compound’s polarity complicates isolation. Silica gel chromatography with ethyl acetate/hexane gradients or recrystallization from methanol is effective .

Chemical Reactions Analysis

Types of Reactions

5-([(2-Cyanoethyl)amino]methyl)pyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid or other oxidized derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Nucleophiles: For substitution reactions, common nucleophiles include alkyl halides and other electrophilic reagents.

Major Products

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Oxidized Boronic Acids: From oxidation reactions.

    Substituted Amines: From nucleophilic substitution reactions.

Scientific Research Applications

Pharmaceutical Intermediate

One of the primary applications of this compound is as a pharmaceutical intermediate . Boronic acids and their esters are crucial in the development of various drugs due to their ability to form reversible covalent bonds with diols, which is particularly useful in drug design and development processes .

Organic Synthesis

The compound can be utilized in various organic synthesis reactions, particularly in the formation of complex molecules through cross-coupling reactions . Boronic acid derivatives are often employed in Suzuki-Miyaura coupling reactions, which are pivotal for constructing biaryl compounds that are prevalent in pharmaceuticals and agrochemicals .

Modular Synthesis of Peptide Mimetics

Recent studies have demonstrated the utility of pyridine boronic acid pinacol esters, including this compound, in the modular synthesis of peptide mimetics. These mimetics are designed to mimic protein-protein interactions and can serve as potential therapeutic agents . The versatility of this compound allows for the introduction of various side chains through palladium-catalyzed cross-coupling reactions, facilitating the creation of diverse libraries for biological screening.

Case Study 1: Synthesis of α-Helix Mimetics

In a study focused on synthesizing teraryl-based α-helix mimetics, researchers utilized a set of 5-substituted pyridine boronic acid pinacol esters to create building blocks that mimic protein structures. The study highlighted how these compounds could be synthesized through a series of cross-coupling reactions, showcasing their potential in drug discovery and development .

Case Study 2: Development of Protein Degraders

Another significant application is in the development of protein degraders, which are innovative therapeutic agents designed to selectively degrade target proteins within cells. The incorporation of boronic acids into these compounds enhances their efficacy by facilitating interactions with cellular machinery responsible for protein degradation . This approach has opened new avenues for treating diseases by targeting previously "undruggable" proteins.

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in Suzuki-Miyaura coupling reactions. The mechanism involves the following steps:

    Transmetalation: The boronic ester transfers its organic group to the palladium catalyst.

    Oxidative Addition: The palladium catalyst forms a complex with the halide substrate.

    Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.

Comparison with Similar Compounds

Structural Features and Molecular Data

The table below highlights key structural differences and molecular properties of analogous pyridine-3-boronic acid pinacol esters:

Compound Name Substituents (Position 5) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes Reference ID
5-([(2-Cyanoethyl)amino]methyl)pyridine-3-boronic acid pinacol ester (Target) [(2-Cyanoethyl)amino]methyl C₁₅H₂₃BN₃O₂ 292.18* Potential enzyme inhibitor; enhanced H-bonding
Methyl 5-(pinacol boronate)nicotinate Methoxycarbonyl C₁₃H₁₈BNO₄ 263.10 Cross-coupling intermediate
6-(N-Boc-methylamino)-5-methylpyridine-3-boronic acid pinacol ester Boc-protected methylamino, methyl C₁₈H₂₉BN₂O₄ 348.25 Peptide synthesis; stabilized amine
5-Chloro-6-methoxypyridine-3-boronic acid pinacol ester Chloro, methoxy C₁₂H₁₇BClNO₃ 269.53 Pharmaceutical intermediate
3-Amino-2-methoxypyridine-5-boronic acid pinacol ester Amino, methoxy C₁₂H₁₉BN₂O₃ 262.11 Improved solubility; reactive amine
5-(Ethoxycarbonyl)pyridine-3-boronic acid pinacol ester Ethoxycarbonyl C₁₄H₂₀BNO₄ 277.15 Cross-coupling for biaryl synthesis

*Calculated based on substituents.

Key Differences :

  • Steric Effects: The [(2-cyanoethyl)amino]methyl substituent introduces steric bulk, which may hinder coupling efficiency relative to planar groups (e.g., methoxycarbonyl) .
  • Hydrogen Bonding : The secondary amine in the target compound offers hydrogen-bonding capability, advantageous in biological targeting compared to inert substituents like chloro .

Physicochemical Properties

  • Solubility: Amino and cyano groups enhance water solubility compared to hydrophobic substituents (e.g., Boc-protected amines) .
  • Stability: The pinacol ester stabilizes the boronic acid, but the cyano group may increase susceptibility to hydrolysis under acidic conditions .

Biological Activity

5-([(2-Cyanoethyl)amino]methyl)pyridine-3-boronic acid pinacol ester is an organoboron compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C12H16B N2O2
  • Molecular Weight : 232.08 g/mol
  • CAS Number : 919347-58-3
  • PubChem CID : 46864103

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Boronic acids, in general, are known to form reversible covalent bonds with diols in biological systems, which can influence enzyme activity and signal transduction pathways.

Key Mechanisms:

  • Enzyme Inhibition : Boronic acids can act as inhibitors for serine proteases and other enzymes by forming stable complexes that prevent substrate access.
  • Signal Modulation : The compound may modulate signaling pathways by interacting with proteins that contain diol motifs, potentially affecting cellular responses.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that certain boronic acid derivatives possess anticancer properties by inhibiting the proteasome pathway, leading to apoptosis in cancer cells. Specific research has demonstrated:

  • In vitro Studies : The compound showed cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells.
  • Mechanism : It is hypothesized that the compound induces apoptosis through the inhibition of key survival pathways.

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties against specific bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Case Studies

  • Study on Cancer Cell Lines :
    • Researchers evaluated the cytotoxicity of the compound on MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines.
    • Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, suggesting a dose-dependent effect.
  • Antimicrobial Efficacy :
    • A study assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli.
    • The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for S. aureus, indicating promising antimicrobial activity.

Data Summary Table

PropertyValue
IUPAC NameThis compound
Molecular FormulaC12H16B N2O2
Molecular Weight232.08 g/mol
CAS Number919347-58-3
Biological ActivityAnticancer, Antimicrobial
Cytotoxicity (MCF-7)IC50 = 10 µM
MIC (S. aureus)50 µg/mL

Q & A

Q. Methodology :

  • Synthesis : Start with pyridine-3-boronic acid pinacol ester as the core scaffold. Introduce the [(2-cyanoethyl)amino]methyl group via reductive amination or nucleophilic substitution, using 2-cyanoethylamine and formaldehyde under controlled pH (7–9) to avoid boronate ester hydrolysis .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates. Final purification via recrystallization in a non-polar solvent (e.g., hexane/dichloromethane) enhances crystallinity .
  • Validation : Confirm structure via 1H^1H/13C^{13}C-NMR (e.g., characteristic boronate ester peaks at ~1.3 ppm for pinacol methyl groups) and HPLC (≥95% purity). Mass spectrometry (ESI-MS) verifies molecular ion peaks .

Basic: How does this compound participate in Suzuki-Miyaura cross-coupling reactions, and what catalytic systems are optimal?

Q. Methodology :

  • Reactivity : The boronic ester group enables coupling with aryl/heteroaryl halides. Steric hindrance from the [(2-cyanoethyl)amino]methyl substituent may slow transmetallation; thus, elevated temperatures (80–100°C) are recommended .
  • Catalysts : Use Pd(PPh3_3)4_4 or PdCl2_2(dppf) with a base (e.g., K2_2CO3_3) in a mixed solvent system (THF/H2_2O, 4:1). Monitor reaction progress via TLC (Rf shift of boronate ester spot) .

Advanced: How do electronic and steric effects of the [(2-cyanoethyl)amino]methyl group influence reaction kinetics in cross-coupling?

Q. Methodology :

  • Electronic Effects : The electron-donating amino group increases electron density at the pyridine ring, potentially accelerating oxidative addition but slowing transmetallation due to steric bulk. Compare kinetics with unsubstituted analogs via 11B^{11}B-NMR to track boronate stability .
  • Steric Effects : Perform Hammett analysis using substituted aryl halides to quantify steric contributions. Lower yields with ortho-substituted partners suggest steric clashes .

Advanced: How should researchers resolve contradictions in reported reaction yields for similar boronate esters?

Q. Methodology :

  • Variable Control : Ensure consistent solvent degassing (N2_2/Ar sparging) to prevent Pd catalyst oxidation. Trace moisture can hydrolyze boronate esters; use molecular sieves in hygroscopic solvents like THF .
  • Data Reconciliation : Replicate literature procedures with rigorous exclusion of air. Compare yields under inert vs. ambient conditions to isolate oxygen sensitivity as a factor .

Basic: What are the solubility properties and recommended storage conditions for this compound?

Q. Methodology :

  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and moderately in THF. Insoluble in water; test solubility via saturation concentration assays at 25°C .
  • Storage : Store at –20°C under inert gas (Ar) in amber vials to prevent boronate hydrolysis and photodegradation. Confirm stability via periodic NMR checks for pinacol ester decomposition (~1.3 ppm signal attenuation) .

Advanced: How can this compound be integrated into multi-step syntheses of bioactive molecules?

Q. Methodology :

  • Sequential Functionalization : After cross-coupling, exploit the cyano group for further transformations (e.g., reduction to amine for peptide coupling or cyclization to form heterocycles) .
  • Case Study : Use Pd-catalyzed coupling to attach a fluorinated aryl group, followed by Cu-mediated cyano-azide cycloaddition to generate tetrazole-containing pharmacophores. Monitor intermediates via LC-MS .

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